3-Bromo-2-iodobenzonitrile
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Overview
Description
3-Bromo-2-iodobenzonitrile is an aromatic organic compound with the molecular formula C₇H₃BrIN It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 3rd and 2nd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodobenzonitrile typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodobenzonitrile using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows: [ \text{C₆H₄I(CN)} + \text{Br₂} \xrightarrow{\text{FeBr₃}} \text{C₆H₃BrI(CN)} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines: Formed through the reduction of the nitrile group.
Scientific Research Applications
3-Bromo-2-iodobenzonitrile is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodobenzonitrile in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the nitrile group. This activation facilitates electrophilic substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid.
Comparison with Similar Compounds
2-Iodobenzonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Iodobenzonitrile: Similar structure but without the bromine atom, affecting its reactivity and applications.
3-Bromobenzonitrile: Contains only the bromine substituent, which influences its reactivity differently compared to 3-Bromo-2-iodobenzonitrile.
Uniqueness: this compound’s dual halogen substitution (bromine and iodine) provides unique reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to participate in diverse chemical reactions, such as coupling and substitution, highlights its importance in the synthesis of complex molecules.
Properties
IUPAC Name |
3-bromo-2-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBUBRIORQIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450412-21-2 |
Source
|
Record name | 3-bromo-2-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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